3,5-Dihydroxyphenyl methacrylate
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Overview
Description
3,5-Dihydroxyphenyl methacrylate: is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol It is a derivative of methacrylic acid and phenol, characterized by the presence of two hydroxyl groups on the phenyl ring at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dihydroxyphenyl methacrylate can be synthesized through the esterification of 3,5-dihydroxyphenol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Dihydroxyphenyl methacrylate can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of hydroxyl groups on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry: 3,5-Dihydroxyphenyl methacrylate is used as a monomer in the synthesis of functional polymers. These polymers have applications in coatings, adhesives, and advanced materials due to their unique properties .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a building block for drug development. Its hydroxyl groups allow for further functionalization, making it a versatile intermediate in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and resins. These materials are employed in various applications, including electronics, automotive, and aerospace industries .
Mechanism of Action
The mechanism of action of 3,5-dihydroxyphenyl methacrylate involves its ability to undergo polymerization reactions. The methacrylate group can participate in free radical polymerization, leading to the formation of cross-linked polymer networks. These networks exhibit enhanced mechanical and thermal properties, making them suitable for high-performance applications .
Molecular Targets and Pathways: The hydroxyl groups on the phenyl ring can interact with various biological targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 3,4-Dihydroxyphenyl methacrylate
- 2,5-Dihydroxyphenyl methacrylate
- 4-Hydroxyphenyl methacrylate
Comparison: 3,5-Dihydroxyphenyl methacrylate is unique due to the specific positioning of the hydroxyl groups on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound offers distinct advantages in terms of polymerization behavior and the properties of the resulting polymers .
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(3,5-dihydroxyphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H10O4/c1-6(2)10(13)14-9-4-7(11)3-8(12)5-9/h3-5,11-12H,1H2,2H3 |
InChI Key |
CSKNBWPOGASHFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
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